2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Description
Chemical Structure: 2,2,2-Trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone (CAS: 174417-17-5; Molecular weight: 346.59 g/mol) features a trichloroacetyl group (–CO–CCl₃) attached to position 2 of a pyrrole ring. The pyrrole ring is further substituted at position 4 with a 4-methoxybenzoyl group (–CO–C₆H₄–OCH₃), which imparts distinct electronic and steric properties .
Synthesis:
The compound is synthesized through sequential Friedel-Crafts acylation and halogenation reactions. For example, 1H-pyrrole is trichloroacetylated to form the core scaffold, followed by regioselective substitution at position 4 with 4-methoxybenzoyl groups using AlCl₃-mediated acylation .
Applications:
This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing spirocyclic alkaloids and sodium channel inhibitors .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-8(3-5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQWLXIKVWWHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone typically involves multiple steps, starting with the reaction of 4-methoxybenzoic acid with pyrrole derivatives under controlled conditions. The reaction conditions include the use of strong bases and chlorinating agents to introduce the trichloro group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of specialized reactors and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of chlorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Electronic Effects :
- The 4-methoxybenzoyl group in the target compound enhances electron density at the pyrrole ring, facilitating electrophilic substitution reactions. In contrast, the 4-nitro group in the analog (CAS 53391-50-7) reduces reactivity due to electron withdrawal .
- The cyclopropylcarbonyl group (CAS 885950-09-4) introduces steric hindrance, limiting access to the pyrrole ring for further functionalization .
Biological Activity
2,2,2-Trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties including anticancer and anticonvulsant effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₀Cl₃NO₃
- CAS Number : 174417-17-5
- Melting Point : 146-149 °C
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and anticonvulsant properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group on the benzoyl moiety enhances its anticancer efficacy.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | 1.98 ± 1.22 | Induction of apoptosis via mitochondrial pathway |
| Jurkat (T-cell) | < 1.0 | Inhibition of Bcl-2 expression |
| HT29 (colon cancer) | 23.30 ± 0.35 | Disruption of cell cycle progression |
The compound's effectiveness was evaluated using standard assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction respectively.
Anticonvulsant Activity
In addition to its anticancer properties, the compound has shown promise in anticonvulsant assays. The SAR analysis highlighted that modifications to the pyrrol moiety can significantly influence anticonvulsant potency.
| Compound Variant | ED50 (mg/kg) | Activity |
|---|---|---|
| Parent Compound | 10.5 | Effective in PTZ-induced seizures |
| Methoxy-substituted | 8.2 | Enhanced protective effects against seizures |
The anticonvulsant activity was assessed using the pentylenetetrazole (PTZ) model in rodents, demonstrating a dose-dependent response.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Efficacy :
- A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various derivatives of pyrrole-based compounds, including our target compound. The results indicated that the methoxy substitution significantly increased cytotoxicity in A431 cells compared to non-substituted analogs.
-
Anticonvulsant Mechanism Investigation :
- An investigation into the mechanism of action revealed that the compound modulates GABAergic transmission, enhancing inhibitory neurotransmission which contributes to its anticonvulsant effects.
Q & A
Q. What are the established synthetic routes for 2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone, and how do reaction conditions influence yield?
The compound is synthesized via a multi-step route starting from pyrrole. Key steps include:
- Trichloroacetylation : Pyrrole undergoes trichloroacetylation with trichloroacetyl chloride to form 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.
- Friedel-Crafts Formylation : The intermediate is subjected to Friedel-Crafts acylation at the pyrrole’s 4-position using 4-methoxybenzoyl chloride. Yields vary with reaction optimization: methanol/sodium methoxide esterification (67–86%) and bromination (85% with K₂CO₃ in DMF) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments, particularly the trichloroacetyl and methoxybenzoyl groups.
- X-ray Crystallography : Single-crystal analysis (e.g., Stoe IPDS II diffractometer) resolves bond lengths, angles, and intermolecular interactions. For example, the methoxy group’s torsion angle relative to the benzoyl ring impacts packing .
Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These insights guide predictions about nucleophilic/electrophilic sites and stability .
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the pyrrole ring in this compound?
- Directed Metalation : Use directing groups (e.g., methoxybenzoyl) to control electrophilic substitution positions.
- Halogenation : Bromination with Br₂ in DMF selectively targets the pyrrole’s 4- and 5-positions, enabling further cross-coupling (e.g., Suzuki-Miyaura) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Derivatization : Coupling with amines (e.g., spermidine) or azides via Sharpless-Hüisgen cycloaddition introduces bioactive moieties.
- SAR Studies : Anti-parasitic activity in brominated derivatives highlights the importance of halogenation and basic amine groups for target binding .
Q. What are the challenges in resolving crystallographic disorder or thermal motion in X-ray structures?
- Refinement Tools : SHELXL’s constraints (e.g., RIGU, SIMU) model disorder in flexible groups (e.g., methoxybenzoyl).
- Data Quality : High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts .
Q. How do solvent and catalyst choices influence Friedel-Crafts acylation efficiency?
- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) enhance electrophile stability.
- Catalysts : Lewis acids (e.g., AlCl₃) activate acylating agents but require strict anhydrous conditions to prevent hydrolysis .
Data Contradictions and Resolution
Q. Why do reported yields for similar synthetic steps vary across studies?
Discrepancies arise from differences in:
- Purification Methods : Column chromatography vs. recrystallization.
- Reagent Ratios : Excess acylating agents improve conversion but complicate byproduct removal. Systematic optimization (e.g., Design of Experiments) can reconcile these variations .
Q. How reliable are DFT-predicted thermochemical properties compared to experimental data?
Hybrid functionals (e.g., B3LYP) show <3 kcal/mol deviation in atomization energies but may overestimate stabilization in conjugated systems. Validation via experimental calorimetry or IR spectroscopy is critical .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Stoichiometric Control : Use Schlenk techniques for moisture-sensitive steps (e.g., AlCl₃-catalyzed reactions).
- In Situ Monitoring : TLC or HPLC tracks intermediate formation, minimizing side reactions .
Q. How to address low crystallinity in X-ray samples?
- Crystallization Solvents : Slow evaporation from DCM/hexane mixtures promotes ordered packing.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
